molecular formula C9H7BrO3 B2371217 3-(3-Bromophenyl)-2-oxopropanoic acid CAS No. 207910-90-5

3-(3-Bromophenyl)-2-oxopropanoic acid

Cat. No.: B2371217
CAS No.: 207910-90-5
M. Wt: 243.056
InChI Key: BNSGMTRQCHIFQH-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the bromination of 3-phenyl-2-oxopropanoic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the 2-oxopropanoic acid moiety can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The phenyl ring can undergo oxidation to introduce additional functional groups or to form quinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran (THF) are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are used.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Quinones or other oxidized derivatives of the phenyl ring.

Scientific Research Applications

3-(3-Bromophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to these targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-2-oxopropanoic acid
  • 3-(2-Bromophenyl)-2-oxopropanoic acid
  • 3-(3-Chlorophenyl)-2-oxopropanoic acid

Uniqueness

3-(3-Bromophenyl)-2-oxopropanoic acid is unique due to the specific position of the bromine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers and analogs, this compound may exhibit distinct properties and applications, making it valuable for targeted research and industrial processes.

Properties

IUPAC Name

3-(3-bromophenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSGMTRQCHIFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207910-90-5
Record name 3-(3-bromophenyl)-2-oxopropanoic acid
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